molecular formula C12H11NO4 B2871778 Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate CAS No. 425609-97-8

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B2871778
CAS No.: 425609-97-8
M. Wt: 233.223
InChI Key: KPGXJKWDFWFKAR-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (CAS 425609-97-8) is a substituted isoxazole derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . The compound features a 4-methoxyphenyl group at position 5 and a methyl ester at position 3 of the isoxazole ring. Isoxazoles are heterocyclic compounds known for their pharmacological and material science applications, including antimicrobial, anti-inflammatory, and photochromic properties .

The synthesis of this compound likely involves esterification or transesterification reactions starting from precursors such as 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid, as seen in analogous pathways for ethyl esters (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) .

Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-7-10(13-17-11)12(14)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTUYMFZYOAFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231988
Record name Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

425609-97-8
Record name Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425609-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride forms an oxime, which can then undergo cyclization with acetic anhydride to yield the isoxazole ring . The final step involves esterification with methanol to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and esterification reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

It appears the query is asking for information on the applications of Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. However, the search results primarily discuss methods for producing related compounds or the properties and uses of different isoxazole derivatives. This compound is available for purchase from Sigma-Aldrich, who lists some of its properties .

Here's a summary of relevant information regarding isoxazole derivatives and their applications:

Isoxazole Derivatives: Properties and Applications

  • General Information: Isoxazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry . They have demonstrated immunoregulatory properties and are being explored for their potential in treating various diseases .
  • Immunoregulatory Properties: Research indicates that isoxazole derivatives can modulate immune functions .
    • Some compounds enhance the mitogen-induced proliferative response of human peripheral blood mononuclear cells (PBMC) .
    • Others stimulate mitogen-induced proliferation of splenocytes and lymph node cells and increase LPS-induced IL-1β production by peritoneal cells .
    • Specific isoxazole derivatives augment the proliferative response of human and mouse lymphocytes and increase IL-2 secretion .
  • Mitochondrial Permeability Transition Pore (mtPTP) Inhibitors: Certain diarylisoxazoles have shown promise as inhibitors of the mtPTP, which is implicated in various pathologies .
    • These compounds can inhibit mitochondrial swelling and increase the calcium retention capacity of mitochondria .
    • Some analogues have demonstrated in vivo efficacy in zebrafish models of collagen VI congenital muscular dystrophies .
  • Synthesis Methods: Various methods exist for synthesizing isoxazole derivatives .
    • One method involves reacting hydroxylamine hydrochloride with 4-methoxybenzaldehyde to form oxime, followed by cyclization and hydrolysis to obtain 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid .
    • Modifications to this process aim to improve operational efficiency, ease of handling, and yield .

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogs

A detailed comparison with structurally related isoxazole derivatives is presented below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Isoxazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 5-(4-MeO-Ph), 3-COOMe C₁₂H₁₁NO₄ 233.22 Synthetic intermediate
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 5-(4-MeO-Ph), 3-COOEt C₁₃H₁₃NO₄ 247.25 Precursor for carboxylic acid derivatives
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate 5-(4-Br-Ph), 3-COOMe C₁₁H₈BrNO₃ 282.10 Halogenated analog for medicinal chemistry
Methyl 5-(furan-2-yl)isoxazole-3-carboxylate 5-(furan-2-yl), 3-COOMe C₉H₇NO₄ 193.16 Heteroaromatic substituent for photochemical studies
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate 5-(4-OH-Ph), 3-COOMe C₁₁H₉NO₄ 219.19 Hydroxyl group enhances solubility

Key Differences and Implications

Substituent Effects
  • Methoxy vs. Hydroxyl Groups : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the hydroxyl analog (Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate), which may improve membrane permeability in biological systems .

Positional Isomerism

  • Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate differs from the target compound in the positions of the substituents (3-Ph vs. 5-Ph). This positional isomerism can drastically alter electronic properties and binding affinities in drug-receptor interactions .

Biological Activity

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by its unique ring structure which contributes to its biological properties. The compound has a molecular formula of C12_{12}H13_{13}N1_{1}O4_{4} and a molecular weight of approximately 235.24 g/mol. Its structure includes a methoxy group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Interaction : It has been shown to bind to various receptors, modulating their activity and influencing cellular responses .
  • Anticancer Activity : Research indicates that it can induce cell cycle arrest in cancer cells, particularly affecting the G0/G1 phase and decreasing cyclin-dependent kinase (CDK) levels .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9

These results suggest potential applications in antibiotic development .

Anticancer Activity

The compound has shown promising anticancer effects across multiple cell lines:

  • Cell Lines Tested : Huh7 (liver cancer), MCF7 (breast cancer), HCT116 (colon cancer).
  • Mechanism : Induces G0/G1 phase arrest and decreases CDK4 levels.

In one study, several derivatives were evaluated for their cytotoxicity against these cell lines, revealing that some compounds caused significant reductions in cell viability at concentrations above 100 µM .

Case Studies and Research Findings

  • Anticancer Studies : A study on isoxazole derivatives indicated that modifications at the phenyl ring could enhance anticancer properties, with some derivatives exhibiting IC50 values as low as 0.4 µM against specific cancer targets .
  • Antimicrobial Studies : Another investigation highlighted the compound's broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .
  • Mechanistic Insights : Computational studies have provided insights into binding affinities and selectivity for human phosphatases, demonstrating how structural modifications can impact biological activity .

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